1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone
Vue d'ensemble
Description
1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone is a chemical compound that has been of interest to scientists due to its potential use in scientific research. This compound is known for its ability to interact with certain biological processes, making it a valuable tool for understanding various physiological and biochemical pathways. In
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone involves its interaction with GPCRs. Specifically, this compound binds to a specific site on the receptor called the allosteric site, which is distinct from the site where the receptor's natural ligand binds. By binding to this site, 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone enhances the activity of the receptor, leading to increased signaling downstream.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone are diverse and depend on the specific GPCR being targeted. In general, this compound has been shown to enhance the activity of GPCRs involved in various physiological processes such as neurotransmitter release, hormone secretion, and immune cell activation. Additionally, it has been shown to have potential therapeutic effects in diseases such as Parkinson's and Alzheimer's by targeting specific GPCRs involved in these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone in lab experiments is its ability to selectively target specific GPCRs. This allows researchers to study the specific effects of these receptors without the confounding effects of other signaling pathways. Additionally, this compound has been shown to be relatively stable and easy to work with in vitro experiments.
However, there are also limitations to the use of this compound in lab experiments. One major limitation is that its effects on GPCRs can be highly dependent on the specific receptor being targeted, making it difficult to generalize findings across different receptors. Additionally, the complex synthesis method and high cost of this compound can make it difficult for some researchers to access and use in their experiments.
Orientations Futures
There are several future directions for research involving 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone. One area of interest is in the development of new drugs that target GPCRs involved in various diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to better understand the specific effects of this compound on different GPCRs and to identify potential side effects and limitations of its use in scientific research. Finally, there is also potential for the development of new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone is a complex process that involves several steps. One common method for synthesizing this compound is through the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then further reacted with 2,3-dihydro-1H-imidazole in the presence of a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone has been used in various scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes such as vision, smell, and taste. This compound has been shown to act as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors without directly binding to them. This makes it a valuable tool for studying the mechanisms of GPCR signaling and for developing new drugs that target these receptors.
Propriétés
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)13(19)10-18-12-7-5-4-6-11(12)17-9-8-16-14(17)18/h4-7H,8-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJENWWJMCKYEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N3C1=NCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387140 | |
Record name | 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one | |
CAS RN |
6044-35-5 | |
Record name | 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.